2,4-Dimethyl-2-propyl-1,3-dioxolane
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Overview
Description
2,4-Dimethyl-2-propyl-1,3-dioxolane is a heterocyclic organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-2-propyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. The continuous removal of water from the reaction mixture is achieved using a Dean-Stark apparatus .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Methods such as the use of zirconium tetrachloride as a catalyst for acetalization and in situ transacetalization of carbonyl compounds have been reported .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-2-propyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as organolithium (RLi) and organomagnesium (RMgX) reagents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of lactones or related cleavage products, while reduction may yield alcohols or other reduced forms of the compound .
Scientific Research Applications
2,4-Dimethyl-2-propyl-1,3-dioxolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-propyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For example, as a protecting group, it forms stable cyclic acetals with carbonyl compounds, preventing unwanted reactions during chemical transformations . The compound’s stability against nucleophiles and bases makes it valuable in various synthetic processes .
Comparison with Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and propyl substitutions.
2-Ethyl-4-methyl-1,3-dioxolane: Contains an ethyl and a methyl group instead of two methyl groups and a propyl group.
2,2-Dimethyl-1,3-dioxolane: Features two methyl groups at the 2-position.
Uniqueness: 2,4-Dimethyl-2-propyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dioxolanes. Its structure allows for specific interactions and applications that are not possible with simpler or differently substituted dioxolanes .
Properties
CAS No. |
6301-06-0 |
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Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2,4-dimethyl-2-propyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-4-5-8(3)9-6-7(2)10-8/h7H,4-6H2,1-3H3 |
InChI Key |
YANXWVZZCXIZDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)C)C |
Origin of Product |
United States |
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